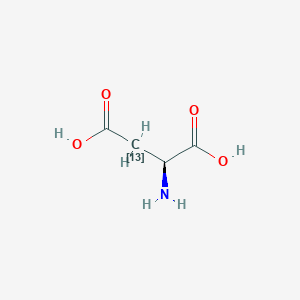

L-Aspartic acid-C13-1

Beschreibung

Fundamentals of L-Aspartic Acid in Cellular Biochemistry

L-Aspartic acid, a non-essential amino acid, is a fundamental component in cellular biochemistry, playing a multifaceted role crucial for life. caissonlabs.com As one of the 22 proteinogenic amino acids, its primary function is to serve as a building block for proteins, incorporated into polypeptide chains during synthesis. ymdb.carpicorp.com Beyond its structural role in proteins and enzymes, L-Aspartic acid is a central node in cellular metabolism. caissonlabs.com

It acts as a vital precursor for the biosynthesis of several other amino acids, including methionine, lysine, threonine, and isoleucine. ymdb.ca Furthermore, it is indispensable for the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA. caissonlabs.comnih.gov This role makes it particularly critical for the proliferation of rapidly dividing cells. caissonlabs.comnih.gov

L-Aspartic acid also participates directly in cellular energy metabolism. It is a key intermediate in the citric acid cycle (TCA cycle), a critical energy-producing pathway that generates ATP, the cell's primary energy currency. caissonlabs.comnih.gov It can enter the cycle after being converted to oxaloacetate. ymdb.ca Additionally, it plays a role in the malate-aspartate shuttle, a system that transports reducing equivalents across the mitochondrial membrane, which is essential for maintaining the redox balance within the cell. ymdb.canih.gov The amino acid is also involved in the urea (B33335) cycle, where it facilitates the removal of excess and potentially toxic ammonia (B1221849) from the body. caissonlabs.comymdb.ca

| Property | Value |

| Chemical Formula | C4H7NO4 |

| Molar Mass | 133.10 g/mol nih.gov |

| Classification | Polar, Acidic Amino Acid ymdb.ca |

| Key Functions | Protein Synthesis, Precursor for Amino Acids & Nucleotides, TCA Cycle Intermediate, Urea Cycle Participant caissonlabs.comymdb.canih.gov |

Principles and Advantages of Carbon-13 Isotopic Labeling in Metabolic Tracing

Isotopic labeling is a powerful technique used to track the journey of molecules through metabolic pathways. wikipedia.org This method involves replacing one or more atoms in a compound of interest with their isotope. wikipedia.org Stable isotope labeling, which utilizes non-radioactive isotopes like Carbon-13 (¹³C), has become a cornerstone of modern metabolic research. wikipedia.org The principle lies in introducing a ¹³C-labeled compound, such as a labeled amino acid, into a biological system. creative-proteomics.com Because ¹³C is chemically identical to the more abundant Carbon-12 (¹²C), the labeled molecule behaves and is processed by enzymes in the same way as its unlabeled counterpart. numberanalytics.com However, its slightly greater mass allows it to be detected and distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnumberanalytics.comfrontiersin.org By tracking the appearance of the ¹³C atom in various downstream metabolites, researchers can delineate metabolic pathways, quantify reaction rates (fluxes), and understand how different pathways are utilized under specific conditions. creative-proteomics.combiorxiv.org

The use of ¹³C labeling offers several distinct advantages over other methods:

Safety: As a stable, non-radioactive isotope, ¹³C is safe to use in a wide variety of experimental settings, including in vivo studies.

High Resolution: Analytical methods like NMR can determine the exact position of the ¹³C label within a molecule, providing detailed information about the specific biochemical transformations that have occurred. frontiersin.orgmdpi.com

Improved Sensitivity and Accuracy: Isotopic labeling enhances detection sensitivity, allowing for the precise quantification of metabolites even at low concentrations. silantes.com It helps to distinguish true biological signals from background noise in complex samples. nih.gov

Dynamic Information: Unlike static measurements of metabolite concentrations, isotopic tracing provides dynamic information about the flow of molecules through a metabolic network, revealing the functional state of the cell. numberanalytics.commdpi.com

The Significance of L-Aspartic Acid-C13-1 as a Research Probe

L-Aspartic acid labeled with Carbon-13 at the C1 position (the carboxyl group carbon not adjacent to the amino group), designated as L-Aspartic acid-¹³C-1, is a specific and valuable probe in metabolic research. By introducing this specific isotopologue, scientists can trace the fate of this particular carbon atom through various intersecting metabolic pathways.

Detailed research findings have demonstrated the utility of ¹³C-labeled aspartate in understanding cellular metabolism in various contexts, particularly in cancer and immunology. For instance, studies have used ¹³C-labeled aspartate to investigate how cancer cells, especially under hypoxic (low oxygen) conditions, utilize this amino acid. nih.gov Research has shown that aspartate can be a limiting metabolite for cancer cell proliferation. nih.govnih.gov By tracing ¹³C-labeled aspartate, scientists can determine its contribution to critical processes like nucleotide synthesis. nih.gov Specifically, the carbon backbone of aspartate is used for pyrimidine (B1678525) biosynthesis. nih.govnih.gov

In the field of immunology, infusing ¹³C-labeled metabolites into model organisms has become a gold-standard method for understanding the metabolic processes of immune cells during an immune response. nih.gov Studies using ¹³C-labeled glutamine, which is converted to ¹³C-labeled aspartate in the TCA cycle, have shown that activated T cells use this pathway extensively for both energy and as a source of carbon for synthesizing other molecules like proline and aspartate itself. nih.gov This de novo synthesis of aspartate is crucial for producing the pyrimidine nucleotides needed for the rapid cell division that characterizes an immune response. nih.gov

The use of L-Aspartic acid-¹³C-1 allows for precise tracking of how the C1 carbon is incorporated into other molecules. For example, its contribution to the TCA cycle can be monitored by observing its appearance in cycle intermediates. nih.gov This specificity is crucial for metabolic flux analysis, where mathematical models are used to calculate the rates of reactions throughout the metabolic network, providing a quantitative understanding of cellular physiology. frontiersin.orgbiorxiv.org

| Research Area | Application of ¹³C-Labeled L-Aspartic Acid | Key Findings |

| Cancer Biology | Tracing aspartate utilization in tumor cells, especially under hypoxia. nih.gov | Aspartate is a limiting nutrient for proliferation; its carbon backbone is a key source for pyrimidine nucleotide synthesis. nih.govnih.gov |

| Immunology | Investigating fuel preferences and biosynthetic pathways in activated T cells. nih.gov | T cells use glutamine-derived aspartate for the TCA cycle and for de novo synthesis of nucleotides to support proliferation. nih.gov |

| Metabolic Flux Analysis | Quantifying the rates of interconnected metabolic pathways like the TCA cycle. frontiersin.org | Provides a detailed, dynamic view of cellular metabolism beyond simple metabolite concentrations. creative-proteomics.comnumberanalytics.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H7NO4 |

|---|---|

Molekulargewicht |

134.10 g/mol |

IUPAC-Name |

(2S)-2-amino(313C)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1 |

InChI-Schlüssel |

CKLJMWTZIZZHCS-IJGDANSWSA-N |

Isomerische SMILES |

[13CH2]([C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Position Specifically Labeled L Aspartic Acid C13

Enzymatic Biocatalysis for L-Aspartic Acid-C13 Production

Enzymatic methods are often favored for the synthesis of L-aspartic acid due to their high stereospecificity, which eliminates the need for additional resolution steps. mdpi.comencyclopedia.pub

Stereospecific Enzymatic Conversion of Precursor Compounds

The enzymatic conversion of precursor compounds is a highly effective method for producing stereospecifically labeled L-amino acids. tandfonline.comsymeres.com This approach leverages the inherent selectivity of enzymes to produce the desired L-isomer from an appropriately labeled precursor. tandfonline.comsymeres.comresearchgate.net For the synthesis of L-aspartic acid labeled at the C1 position, a common strategy involves the use of a C1-labeled precursor that can be enzymatically converted to the final product.

A notable example involves the use of labeled glycine (B1666218) in conjunction with a chiral auxiliary, such as an N-(diphenylmethylene) glycinyl camphor (B46023) sultam. tandfonline.com This precursor can be specifically labeled with carbon-13. tandfonline.com Subsequent alkylation of this labeled precursor allows for the introduction of the remaining atoms to form the aspartic acid backbone, yielding the desired L-[1-¹³C]aspartic acid. tandfonline.com

Application of L-Aspartate Ammonia-Lyase (L-aspartase) in Synthesis

L-Aspartate ammonia-lyase, commonly known as L-aspartase, is a key enzyme in the industrial production of L-aspartic acid. mdpi.comencyclopedia.pubresearchgate.net This enzyme catalyzes the reversible addition of ammonia (B1221849) to the double bond of fumaric acid to produce L-aspartic acid. researchgate.netresearchgate.netpolimi.it This reaction is highly stereospecific, yielding exclusively the L-enantiomer. mdpi.comencyclopedia.pub

For the synthesis of labeled L-aspartic acid, a labeled precursor is used. For instance, to produce ¹⁵N-labeled L-aspartic acid, ¹⁵N-labeled ammonium (B1175870) chloride is used as the nitrogen source in the reaction with fumaric acid, catalyzed by recombinant aspartase. researchgate.net While this example illustrates ¹⁵N labeling, the principle can be adapted for ¹³C labeling by using a ¹³C-labeled fumarate (B1241708) precursor. The enzyme's high specificity and efficiency make it a powerful tool for producing isotopically labeled L-aspartic acid. researchgate.netpolimi.it L-aspartase can be sourced from various microorganisms, including Escherichia coli and Pseudomonas fluorescens, and can be used in either a purified, immobilized form or within whole-cell systems. mdpi.comresearchgate.netnih.gov

Utilizing Phosphoenolpyruvate (B93156) Carboxylase and Glutamic-Oxaloacetic Transaminase for C4 Labeling

While the focus of this article is on C1-labeling, it is relevant to mention a well-established enzymatic method for C4-labeling, as it highlights the versatility of enzymatic systems. This method employs a two-enzyme system to produce L-[4-¹³C]aspartic acid. nih.gov

Chemical Synthesis Routes for L-Aspartic Acid-C13-1

Chemical synthesis offers an alternative to enzymatic methods, though it often requires additional steps to achieve the desired stereochemistry. mdpi.comencyclopedia.pub

Traditional Chemical Synthesis Methods

Traditional chemical synthesis of aspartic acid typically results in a racemic mixture of L- and D-isomers, necessitating a subsequent resolution step to isolate the desired L-enantiomer. mdpi.comencyclopedia.pubwikipedia.org A common method involves the reaction of diethyl sodium phthalimidomalonate with a suitable electrophile. wikipedia.org To produce this compound, a precursor containing the ¹³C label at the appropriate position would be required.

Another approach involves the use of a chiral auxiliary to guide the stereoselective synthesis. For example, an N-(diphenylmethylene) glycinyl camphor sultam can be used as a chiral precursor. tandfonline.com This precursor can be specifically labeled with ¹³C at the C1 position starting from potassium [¹³C]carbonate (K₂¹³CO₃). tandfonline.com Alkylation of this labeled precursor with a suitable electrophile, followed by removal of the chiral auxiliary, yields L-[1-¹³C]aspartic acid. tandfonline.com

Strategies for Achieving Stereochemical Purity in Labeled Synthesis

Achieving high stereochemical purity is a critical challenge in the chemical synthesis of L-amino acids. tandfonline.comacs.org Several strategies have been developed to address this issue.

One effective strategy is the use of chiral auxiliaries, as mentioned previously. tandfonline.com These are chiral molecules that are temporarily incorporated into the reacting molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. The camphor sultam auxiliary, for instance, has been successfully used in the stereoselective synthesis of various ¹³C-labeled L-amino acids, including L-aspartic acid. tandfonline.com

Another strategy involves the use of chiral catalysts in asymmetric synthesis. This approach avoids the need to incorporate and later remove a chiral auxiliary. While not specifically detailed for this compound in the provided context, asymmetric catalysis is a powerful tool in modern organic synthesis for producing enantiomerically pure compounds.

Finally, resolution of a racemic mixture is a common method to obtain the pure L-enantiomer. mdpi.comencyclopedia.pub This can be achieved through various techniques, including enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. symeres.com Chiral chromatography is another technique used to separate enantiomers. acs.org

Biotechnological Production and Strain Engineering for Enriched L-Aspartic Acid-C13Current time information in Bangalore, IN.evitachem.com

The industrial production of L-Aspartic acid has traditionally favored enzymatic conversion and fermentation over chemical synthesis and protein extraction due to higher efficiency and stereospecificity. biosynsis.commdpi.com These biotechnological approaches are readily adaptable for producing isotopically enriched L-Aspartic acid by utilizing a 13C-labeled substrate. The core of this production often involves the enzyme L-aspartate ammonia-lyase, commonly known as L-aspartase, which catalyzes the conversion of fumaric acid and ammonia into L-Aspartic acid. encyclopedia.pub

Microbial fermentation is a primary method for this synthesis, employing various bacterial strains known for their L-Aspartic acid production capabilities. ijettjournal.org Key microorganisms used in industrial synthesis include strains of Escherichia coli and Corynebacterium glutamicum. mdpi.comencyclopedia.pub The basic fermentation process often uses a sugar-free medium where a labeled carbon source, such as 13C-fumaric acid, is the sole carbon provider, which minimizes the formation of unwanted byproducts. mdpi.com

To enhance the yield of labeled L-Aspartic acid, significant efforts have been invested in metabolic and strain engineering. The primary goals are to increase the activity of key enzymes and to direct metabolic pathways toward the desired product. biosynsis.com Genetic modification of industrial strains like E. coli and C. glutamicum is a key strategy for developing new, high-producing variants. encyclopedia.pub This can involve overexpressing the genes for enzymes like L-aspartase to boost production efficiency. biosynsis.com For instance, recombinant E. coli strains have been developed that show a significantly higher (up to 20-fold) conversion rate of fumaric acid into L-Aspartic acid compared to their wild-type counterparts. pjmonline.org

Another critical aspect of strain engineering is the elimination of competing metabolic pathways that consume the substrate or the product. A common byproduct is L-malic acid, produced from fumaric acid by the enzyme fumarase, which is present in many production strains like E. coli and C. glutamicum. mdpi.comencyclopedia.pub This side reaction can lead to significant substrate loss, with some studies reporting a 25% loss of fumaric acid to malic acid production. mdpi.comencyclopedia.pub Heat treatment of cells before the reaction is one method used to selectively inactivate fumarase and prevent this loss. researchgate.net

A specific example of producing position-specifically labeled L-Aspartic acid is the enzymatic synthesis of L-[4-13C]aspartic acid. One documented procedure uses phosphoenolpyruvate carboxylase from the microbe Methylobacterium extorquens JCM 2805. nih.gov This enzyme facilitates the production of labeled oxaloacetic acid from phosphoenolpyruvate (PEP) and sodium bicarbonate (NaH13CO3). The resulting labeled oxaloacetic acid is then converted to L-[4-13C]aspartic acid using a transaminase. This enzymatic process achieved a 70% yield from the initial substrates. nih.gov

More recent research has focused on engineering strains like E. coli to produce L-Aspartic acid directly from less expensive labeled feedstocks like 13C-glucose, which would make the process more cost-effective. mdpi.comresearchgate.net While direct fermentation from glucose has historically resulted in lower yields compared to using fumaric acid, metabolic engineering has shown promise. encyclopedia.pub Piao et al. (2019) demonstrated the possibility of achieving high yields of L-Aspartic acid from glucose by creating an optimized E. coli strain, reaching approximately 50% of the maximum theoretical yield. mdpi.com

Table 1: Engineered Microorganisms for L-Aspartic Acid Production

| Microorganism | Engineering Strategy | Key Enzyme(s) | Substrate(s) | Reported Improvement |

|---|---|---|---|---|

| Escherichia coli P1 | Plasmid-based gene introduction | L-Aspartase | Ammonium Fumarate | Over 12-times more effective than parent strain. pjmonline.org |

| Brevibacterium flavum MJ-233 | Derived from a citrate (B86180) synthase-defective mutant | Low citrate synthase activity | Glucose | Maximum production of 10.6 g/L. researchgate.net |

| Brevibacterium flavum MJ-233-AB-41 | Resistance to α-amino-n-butyric acid | Aspartase | Fumaric acid, Ammonia | Efficient production process. google.com |

| Methylobacterium extorquens JCM 2805 | Utilized for specific enzyme | Phosphoenolpyruvate carboxylase, Glutamic-oxaloacetic transaminase | Phosphoenolpyruvate, NaH13CO3 | 70% yield for L-[4-13C]aspartic acid synthesis. nih.gov |

| Escherichia coli (Metabolically Engineered) | Metabolic pathway optimization | Multiple | Glucose | Achieved 1.01 mol/mol glucose yield (approx. 50% of theoretical max). mdpi.com |

Chromatographic Purification and Isolation of L-Aspartic Acid-C13-1Current time information in Bangalore, IN.evitachem.combiosynsis.com

Following the biotechnological synthesis of this compound, a robust purification process is required to isolate the labeled amino acid from the complex fermentation broth or reaction mixture. mdpi.com This mixture contains residual substrates, byproducts (like L-malic acid), inorganic salts, and other amino acids. encyclopedia.pubgoogle.com Chromatographic techniques are central to achieving the high purity (often 98-99%) required for scientific applications. evitachem.com

Ion-exchange chromatography (IEC) is a widely used method for the purification of amino acids. mdpi.comresearchgate.net In this process, the crude L-Aspartic acid solution is passed through a column containing an ion-exchange resin. For L-Aspartic acid, which is an acidic amino acid with an isoelectric point around pH 3, a cation-exchange resin is often employed. researchgate.netdiaion.com The separation is based on the charge of the molecules. Impurities such as other amino acids, inorganic salts, and colored substances can be effectively removed. google.comdiaion.com The L-Aspartic acid can be separated from the culture broth in batch systems using an anion-exchange column, followed by crystallization of the eluate. mdpi.comencyclopedia.pub

Displacement chromatography is another powerful technique mentioned specifically for the separation of L-[4-13C]aspartic acid from the reaction mixture, which also contained L-glutamic acid. nih.gov This method resulted in an 84% yield from the separation process itself, demonstrating its high efficiency for isolating the target labeled compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is another key technique, used both for quantitative analysis and for purification. google.com For complex environmental samples, a multi-step liquid chromatography approach using complementary column chemistries may be necessary to isolate individual underivatized amino acids. ethz.chfrontiersin.org For instance, a method for isolating amino acids from sediments involves an initial desalting step using a cation exchange resin, followed by separation using different HPLC columns. ethz.ch While derivatization can be used, methods focusing on underivatized amino acids are preferred to avoid altering the carbon isotopic composition. ethz.chfrontiersin.org

The choice of mobile and stationary phases is critical for successful chromatographic separation. For thin-layer chromatography (TLC) separation of D/L-aspartic acid, a mobile phase of butanol, glacial acetic acid, and water has been used. researchgate.net In HPLC systems for amino acid analysis, various column types, such as an Ultrasphere ODS column, can be utilized. researchgate.net The purification process may also involve simple, non-chromatographic steps like crystallization, which can be performed by adjusting the pH of the solution to the isoelectric point of L-Aspartic acid (pH 2.8), causing it to precipitate. mdpi.com Washing the crude crystals with water at controlled temperatures (e.g., 50°C to 80°C) has also been shown to be effective in removing impurities like chloride ions. google.com

Table 2: Chromatographic Methods for L-Aspartic Acid Purification

| Chromatographic Method | Stationary Phase/Resin | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Ion-Exchange Chromatography (Anion) | Anion-exchange resin | Not specified | Separation from culture broth. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| Ion-Exchange Chromatography (Cation) | Cation-exchange resin (e.g., SACERs) | NH3 aq. or HCl | Desalting and separation from impurities. diaion.comethz.ch | diaion.comethz.ch |

| Displacement Chromatography | Not specified | Not specified | Separation of L-[4-13C]Asp from L-Glu. nih.gov | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Ultrasphere ODS column | Binary solvent system | Quantitative analysis and separation. google.comresearchgate.net | google.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica gel with L-arginine | Butanol:Glacial Acetic Acid:Water (70:10:20) | Chiral separation of D/L-Aspartic acid. researchgate.net | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of L Aspartic Acid C13 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the non-destructive analysis of L-Aspartic acid-C13-1. It provides detailed information about the molecular structure, confirms the position of the isotopic label, and quantifies the extent of enrichment.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of L-Aspartic acid provides information on the environment of its non-exchangeable protons. In a typical spectrum recorded in a non-deuterated solvent, signals from the amine (-NH₂) and carboxylic acid (-COOH) protons would be visible. However, analysis is commonly performed in deuterium (B1214612) oxide (D₂O), which simplifies the spectrum by exchanging these labile protons for deuterium, leaving only the signals from the carbon-bound protons. spectrabase.comresearchgate.net

The remaining protons are on the α-carbon (C2) and the β-carbon (C3). This results in an ABC spin system. bibliotekanauki.pl The α-proton (Hα) is a single proton, while the β-carbon has two diastereotopic protons (Hβa and Hβb), meaning they are chemically non-equivalent due to the chiral center at C2.

α-Proton (Hα): This proton, attached to the C2 carbon, typically appears as a doublet of doublets (dd) due to coupling with the two non-equivalent β-protons. Its chemical shift is generally found further downfield compared to the β-protons because of the deshielding effect of the adjacent amino and carboxyl groups.

β-Protons (Hβa and Hβb): These two protons on the C3 carbon also appear as distinct doublet of doublets. They are coupled to each other (geminal coupling) and to the α-proton (vicinal coupling).

The specific labeling at the C1 position in this compound does not significantly alter the ¹H chemical shifts but can introduce small, long-range ¹H-¹³C coupling constants, which may be observable with high-resolution instrumentation.

Table 1: Typical ¹H NMR Chemical Shifts for L-Aspartic Acid in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hα | ~3.9 | dd |

Note: Chemical shifts are approximate and can vary with pH and solvent conditions. hmdb.cabmrb.io

¹³C NMR Spectral Analysis for Carbon Backbone Confirmation and Isotopic Enrichment

The ¹³C NMR spectrum is crucial for confirming the carbon framework and, most importantly, for verifying the isotopic enrichment of this compound. In a standard, unlabeled L-Aspartic acid sample, the natural abundance of ¹³C is only about 1.1%, resulting in low signal intensity.

For this compound, the signal corresponding to the C1 carbon (the α-carboxyl group) is dramatically enhanced due to its enrichment to approximately 99% ¹³C. This provides unequivocal proof of the label's position and enrichment level. The other carbons (C2, C3, and C4) exhibit signals based on their natural abundance. researchgate.neteurisotop.com

Table 2: Typical ¹³C NMR Chemical Shifts for L-Aspartic Acid and the Effect of C1-Labeling

| Carbon Atom | Position | Typical Chemical Shift (ppm) | Expected Signal in this compound |

|---|---|---|---|

| C1 | α-COOH | ~177-180 | Highly intense |

| C4 | β-COOH | ~177-180 | Natural abundance intensity |

| C2 | α-CH | ~55 | Natural abundance intensity |

Note: Chemical shifts are approximate and can vary with pH and solvent conditions. The two carboxyl carbons may have very similar shifts. bmrb.ioresearchgate.nethmdb.caspectrabase.com

Two-Dimensional NMR Techniques for Correlational Spectroscopy (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by showing correlations between nuclei. core.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between scalar-coupled protons. For L-Aspartic acid, a COSY spectrum would display cross-peaks connecting the α-proton signal with both of the β-proton signals, confirming their neighborly relationship in the molecule. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons with the carbons they are directly attached to. nih.govpressbooks.pub An HSQC spectrum of L-Aspartic acid would show a correlation peak between the Hα signal and the C2 signal, and another between the Hβ signals and the C3 signal. hmdb.ca This is a definitive method for assigning the carbon-bearing protons.

Deuterium Exchange Studies using NMR

As previously mentioned, the protons on the nitrogen and oxygen atoms of L-Aspartic acid are labile, meaning they can be readily exchanged. When L-Aspartic acid is dissolved in a deuterated solvent like D₂O, these protons (on -NH₂ and -COOH) are replaced by deuterium atoms. rsc.orgunibo.itnih.gov

This H/D exchange process is highly useful in ¹H NMR spectroscopy for several reasons: plos.org

Spectrum Simplification: The exchange removes the signals from the amine and carboxyl protons, which can be broad and might overlap with other signals. This results in a cleaner spectrum where only the C-H signals are visible.

Peak Assignment: By comparing the spectra before and after exchange (or after dissolving in D₂O), the signals corresponding to the labile protons can be easily identified as they disappear or significantly decrease in intensity. This aids in the confident assignment of the remaining resonances.

Solid-State NMR Applications for this compound in Complex Matrices

While solution-state NMR is used for molecules in a solvent, solid-state NMR (ssNMR) is a powerful technique for studying molecules in their solid, crystalline, or amorphous forms, or when integrated into complex, insoluble matrices. nih.gov

This compound is an ideal candidate for ssNMR studies in materials science and biochemistry. For instance, when studying the role of aspartic acid in biomineralization, where it can be occluded within a crystal lattice like calcium carbonate, ssNMR is uniquely capable of probing the local environment of the incorporated amino acid. nih.gov The C13-labeling provides a significant sensitivity enhancement for techniques like Cross-Polarization Magic Angle Spinning (CP-MAS). researchgate.net This allows for the direct observation of the labeled carboxyl group's interactions with the surrounding matrix. Furthermore, advanced ssNMR experiments like Rotational Echo Double Resonance (REDOR) can be used to measure precise internuclear distances between the ¹³C label and other nuclei in the matrix (e.g., ³¹P in hydroxyapatite), providing detailed structural insights into how the molecule binds and is oriented within the solid material. acs.org

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and is central to the use of this compound in metabolic studies. The molecular weight of unlabeled L-Aspartic acid is approximately 133.10 g/mol . nist.gov

The incorporation of a single ¹³C atom in place of a ¹²C atom increases the mass of the molecule by approximately one mass unit. Therefore, this compound has a molecular weight of approximately 134.1 g/mol . eurisotop.com When a sample is analyzed by MS, the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) will appear at m/z values corresponding to this increased mass.

This mass difference is the basis for isotopic tracing and flux analysis in metabolomics. When this compound is introduced into a biological system, it is taken up by cells and participates in metabolic pathways. The ¹³C label is transferred to downstream metabolites. By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can track the appearance of the ¹³C label in other molecules, allowing them to map metabolic pathways and quantify the rate (flux) of these processes with high specificity and sensitivity. medchemexpress.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-Aspartic acid |

| This compound |

| Calcium Carbonate |

| Deuterium Oxide |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing the mass isotopomer distribution of this compound. This method is particularly valuable in ¹³C-based metabolic flux analysis, where understanding the incorporation and distribution of ¹³C atoms within metabolites is key. nih.govspringernature.com The process typically involves the derivatization of the amino acids to make them volatile for GC analysis. researchgate.net Common derivatization methods include trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS). researchgate.netbiorxiv.org

Once derivatized, the sample is introduced into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). shimadzu.com This allows for the determination of the mass isotopomer distribution, which is the relative abundance of molecules with different numbers of ¹³C atoms. nih.gov This information is critical for calculating metabolic fluxes through various pathways. springernature.com For instance, the analysis of ¹³C labeling in proteinogenic amino acids, including aspartate, provides rich data for isotopomer balancing.

Recent studies have explored in-source fragmentation of GC-MS systems to determine the fractional ¹³C enrichment at each carbon position of aspartate. researchgate.net This positional isotopologue analysis allows for a more detailed understanding of metabolic activities. biorxiv.org The accuracy of these measurements is often validated using mixtures of positionally labeled and natural aspartic acid. biorxiv.org

Table 1: GC-MS Fragments of Derivatized Aspartic Acid for Isotopomer Analysis

| Derivative | Fragment Ion (m/z) | Carbon Atoms Represented | Reference |

|---|---|---|---|

| tBDMS | [M-57]⁺ | C1-C4 | shimadzu.com |

| tBDMS | [M-85]⁺ | C2-C4 | shimadzu.com |

| tBDMS | [M-159]⁺ | C2-C4 | shimadzu.com |

| 3TMS | [M+H]⁺ | C1-C4 | biorxiv.org |

| 3TMS | Fragment representing | C1, C2, C3, C4 | biorxiv.org |

| 3TMS | Fragment representing | C2, C3, C4 | biorxiv.org |

| 3TMS | Fragment representing | C2, C3 | biorxiv.org |

| 3TMS | Fragment representing | C3, C4 | biorxiv.org |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Precise Mass Measurement

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful technique for the precise mass measurement of this compound. Unlike GC-MS, LC-MS often does not require derivatization, which can simplify sample preparation. oup.com Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, allowing for accurate mass determination.

LC-ESI-MS is widely used for the qualitative and quantitative analysis of ¹³C-labeled metabolites in complex biological samples. nih.gov It offers high sensitivity and accuracy, making it suitable for tracking the incorporation of ¹³C from labeled substrates into amino acids like aspartate. bohrium.com The high-resolution capabilities of modern mass spectrometers coupled with LC allow for the differentiation of isotopologues with very small mass differences. acs.org

The combination of LC with tandem mass spectrometry (MS/MS) further enhances the analytical capabilities. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are analyzed. This provides structural information and can help to confirm the identity and labeling pattern of the compound. oup.com

Quadrupole Time-of-Flight (QTOF) and Ion Trap Fourier Transform (ITFT) Mass Spectrometry

For even higher resolution and mass accuracy, Quadrupole Time-of-Flight (QTOF) and Ion Trap Fourier Transform (ITFT) mass spectrometers are employed. These instruments provide superior performance for the analysis of isotopically labeled compounds.

QTOF mass spectrometers combine a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup offers high resolution, mass accuracy, and sensitivity. They are well-suited for both quantitative and qualitative analyses of ¹³C-labeled metabolites.

Ion Trap Fourier Transform (ITFT), often referred to as Orbitrap, mass spectrometers provide ultra-high resolution and mass accuracy. oup.com This level of performance allows for the resolution of isotopic fine structure, which can be used to unequivocally assign the enrichment levels of ¹³C. acs.org The high resolving power is crucial for separating and accurately measuring the masses of different isotopologues, especially in complex mixtures. acs.org The Orbitrap Fusion Tribrid mass spectrometer, for instance, offers ultra-high resolution that improves structural elucidation and the determination of isotopomer patterns in labeled compounds. oup.com

Fragment Ion Analysis in Electron Ionization (EI) for 13C Position Information

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. While it can cause extensive fragmentation, this fragmentation can be highly informative for determining the position of the ¹³C label within the this compound molecule. shimadzu.com The fragmentation patterns of derivatized amino acids are well-characterized, and specific fragment ions can be linked to specific parts of the original molecule's carbon skeleton. nasa.gov

By analyzing the mass shifts of these fragment ions, it is possible to deduce which carbon atoms in the aspartic acid backbone are labeled with ¹³C. shimadzu.com For example, the analysis of fragments from tert-butyldimethylsilyl (tBDMS) derivatized aspartate can provide information about the labeling of different carbon positions. shimadzu.com This positional information is invaluable for detailed metabolic flux analysis, as it can help to distinguish between different metabolic pathways. biorxiv.org Recent approaches have focused on combining the ¹³C-enrichments of multiple fragments from the same derivative to calculate positional ¹³C enrichments with greater accuracy. mdpi.com

Table 2: Fragmentation of Derivatized Aspartic Acid in EI-MS for Positional Analysis

| Derivative | Fragment Ion (m/z) | Information Provided | Reference |

|---|---|---|---|

| tBDMS-Aspartate | [M-57]⁺ | Corresponds to the loss of a tert-butyl group, contains all four carbon atoms of aspartate. | shimadzu.com |

| tBDMS-Aspartate | [M-85]⁺ | Corresponds to the loss of a COOSi(CH₃)₂ group, contains C2, C3, and C4 of aspartate. | shimadzu.com |

| TBDMS-Aspartate | [f302]⁺ | Contains C1 and C2 of aspartate. | shimadzu.com |

| 3TMS-Aspartate | Multiple Fragments | Analysis of various fragments allows for the determination of fractional ¹³C enrichment at each carbon position. | biorxiv.org |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. For a compound like this compound, which lacks a strong UV chromophore, specialized detection methods are necessary for purity assessment and separation.

Coupling with Ultraviolet (UV) and Charged Aerosol Detection (CAD) for Purity Assessment

To assess the purity of this compound, HPLC can be coupled with both Ultraviolet (UV) and Charged Aerosol Detection (CAD). While aspartic acid itself has a weak UV absorbance, this can be useful for detecting certain impurities that do possess a chromophore. thermofisher.com

Charged Aerosol Detection (CAD) is a more universal detection method that is not dependent on the optical properties of the analyte. thermofisher.com In CAD, the HPLC eluent is nebulized, and the resulting aerosol particles are charged. The amount of charge is proportional to the mass of the analyte, providing a near-uniform response for non-volatile compounds. lcms.cz This makes CAD an excellent choice for quantifying this compound and any non-volatile impurities that may be present. nih.gov The combination of UV and CAD provides a comprehensive purity profile, detecting both chromophoric and non-chromophoric impurities. researchgate.net

Ion Exchange Chromatography for Amino Acid Separation

Ion Exchange Chromatography (IEC) is a classical and highly effective method for the separation of amino acids based on their charge. gsconlinepress.comuni-mate.hu The separation occurs on a stationary phase that has charged functional groups. jove.com For the separation of amino acids, which are amphoteric, both cation and anion exchange chromatography can be used. diaion.compurolite.com

In the context of this compound analysis, strong anion exchange (SAX) chromatography has been shown to be a viable method. nih.govresearchgate.net Under alkaline conditions, acidic amino acids like aspartic acid are negatively charged and can be effectively separated from other amino acids. nih.govresearchgate.net The elution is typically achieved by using a gradient of increasing salt concentration or by changing the pH of the mobile phase. nih.gov IEC is particularly useful for separating this compound from other amino acids that may be present as impurities.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| L-Aspartic acid |

| L-Alanine |

| Malic acid |

| Glutamic acid |

| Glycine (B1666218) |

| Serine |

| Proline |

| ¹³C₆-Sorbitol |

| 3-phosphoglycerate |

| Phosphoenolpyruvate (B93156) |

| Oxaloacetate |

| Ribulose-1,5-bisphosphate |

| Glucose |

| Fructose |

| Sucrose |

| Maltose |

| Inositol |

| Glucose 6-phosphate |

| Fructose 6-phosphate |

| Glucose 1-phosphate |

| 2-phosphoglycerate |

| Selenomethionine |

| Valine |

| Leucine |

| Arginine |

| Lysine |

| Threonine |

| Phenylalanine |

| Tyrosine |

| Methionine |

| Cysteine |

| Tryptophan |

| Asparagine |

| Glutamine |

| Citrulline |

| Ornithine |

| Butyryl-L-carnitine |

| Propionylcarnitine |

| Lysopc(26:0) |

| 5α-dihydrotestosterone |

| Pregnenolone |

| 3-O-Methyldopa |

| Serotonin |

| N-acetylglucosamine |

| Lithium carbonate |

| Sodium bicarbonate |

| Divinylbenzene |

| Polystyrene |

| Ninhydrin |

| o-Phthalaldehyde |

| Acetonitrile |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| tert-Butyldimethylchlorosilane |

| Sulfosalicylic acid |

Applications of L Aspartic Acid C13 1 in Quantitative Metabolic Flux Analysis 13c Mfa

Theoretical Framework and Computational Algorithms for 13C-MFA

Metabolic Network Reconstruction and Constraint-Based Modeling

The foundation of any ¹³C-MFA study is the construction of a metabolic network model. nih.govnih.gov This model is a comprehensive map of the biochemical reactions occurring in the cell, including the stoichiometry of each reaction and the atom transitions that describe how carbon atoms are rearranged. nih.govvanderbilt.edu The network typically encompasses major central carbon metabolism pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov For mammalian cells, it is also crucial to consider the compartmentalization of reactions into different organelles like the cytosol and mitochondria. nih.gov

This reconstructed network is then used to formulate a stoichiometric model, which mathematically represents the mass balance of each metabolite. nih.gov At metabolic steady state, the concentration of intracellular metabolites remains constant, meaning the rate of production of each metabolite equals its rate of consumption. nih.govnih.gov These mass balance equations act as constraints on the possible values of the metabolic fluxes, defining a "solution space" of all feasible flux distributions. nih.gov

Flux Estimation from Isotopic Labeling Patterns

To pinpoint the actual flux distribution within the solution space, ¹³C-MFA utilizes isotopic labeling data. nih.gov The process is formulated as a least-squares parameter estimation problem. nih.gov In this "inverse problem," the metabolic fluxes are the unknown parameters that are iteratively adjusted to minimize the difference between the experimentally measured isotopic labeling patterns of metabolites and the labeling patterns simulated by the model. nih.govvanderbilt.edu

The simulation of labeling patterns for a given set of fluxes is known as the "forward problem." vanderbilt.edu This involves tracking the flow of ¹³C atoms through the metabolic network. The labeling state of a metabolite is determined by the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov Various software tools, such as INCA and Metran, have been developed to perform these complex calculations. nih.gov The choice of the ¹³C-labeled tracer is critical, as different tracers provide better resolution for different parts of the metabolic network. researchgate.netbohrium.com For instance, ¹³C-glucose tracers are often optimal for glycolysis and the PPP, while ¹³C-glutamine tracers are better for the TCA cycle. nih.gov

Statistical Validation and Uncertainty Analysis in Flux Maps

Once a best-fit flux map is obtained, it is essential to assess its statistical validity and the uncertainty associated with the estimated fluxes. researchgate.net A common method for this is the chi-squared (χ²) goodness-of-fit test. nih.gov This test determines if the sum of squared residuals (the differences between measured and simulated labeling data, weighted by experimental error) falls within a statistically expected range. nih.gov If the model fails this test, it may need to be revised by, for example, adding or removing reactions. plos.org

Quantifying the uncertainty in the estimated fluxes is equally important. This is typically done by calculating confidence intervals for each flux. researchgate.netplos.org These intervals provide a range within which the true flux value is likely to lie. The precision of the flux estimates is highly dependent on the quality and comprehensiveness of the labeling data. researchgate.net Performing parallel labeling experiments with different tracers can significantly improve the precision and observability of fluxes. nih.govbohrium.com More advanced statistical approaches, such as Bayesian methods, are also being explored to provide more robust uncertainty quantification. researchgate.netd-nb.info

Elucidation of Central Carbon Metabolic Pathways

By providing a quantitative picture of cellular metabolism, ¹³C-MFA, with the aid of compounds like L-Aspartic acid-C13-1 for accurate measurements, has been instrumental in unraveling the complexities of central carbon metabolism. It allows researchers to understand how cells utilize substrates like glucose to produce energy and biosynthetic precursors.

Tricarboxylic Acid (TCA) Cycle Dynamics and Carbon Influxes

The TCA cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. creative-proteomics.com ¹³C-MFA is a powerful tool for dissecting the intricate dynamics of this cycle. By tracing the incorporation of ¹³C from labeled substrates like glucose or glutamine into TCA cycle intermediates and related amino acids (such as aspartate and glutamate), researchers can quantify the influx of carbon into the cycle from various sources. mdpi.comfrontiersin.org

For example, studies have used ¹³C-MFA to determine the relative contributions of glucose and glutamine to the TCA cycle in different cell types. nih.gov The labeling patterns in metabolites like citrate (B86180), succinate, and malate (B86768) reveal the activity of key anaplerotic reactions that replenish TCA cycle intermediates. nih.govcreative-proteomics.com This information is critical for understanding how cells adapt their metabolism to different physiological conditions or disease states.

A study on human platelets, for instance, revealed that in resting platelets, the TCA cycle flux is roughly equal to the glycolytic flux. creative-proteomics.com However, upon activation, the flux through the TCA cycle increases significantly, highlighting a metabolic shift to support the increased energy demands. creative-proteomics.com

Interplay between Glycolysis, Pentose Phosphate Pathway, and TCA Cycle

Glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle are intricately connected pathways that govern the flow of carbon for energy production, redox balance, and biosynthesis. ¹³C-MFA is uniquely suited to quantify the flux distribution at the key branch points connecting these pathways, such as the glucose-6-phosphate and pyruvate (B1213749) nodes. nih.gov

The PPP runs parallel to glycolysis and is the primary source of NADPH for reductive biosynthesis and the precursor for nucleotide synthesis. mdpi.com ¹³C-MFA can determine the split ratio of glucose-6-phosphate entering glycolysis versus the PPP. scispace.com This is often achieved by analyzing the labeling patterns of amino acids derived from different parts of central metabolism. researchgate.net

Research in various organisms has utilized ¹³C-MFA to understand this interplay. For example, in a high glucoamylase-producing strain of Aspergillus niger, ¹³C-MFA revealed an increased carbon flux towards the oxidative PPP and a reduced flux through the TCA cycle compared to the wild-type strain. scispace.com This shift was correlated with the increased demand for NADPH for biosynthesis. Similarly, studies in cultured neurons have used ¹³C-MFA to quantify the contributions of glycolysis, the PPP, and malic enzyme to pyruvate production, providing insights into brain energy metabolism. nih.gov

The ability to quantitatively map these interconnected pathways provides a systems-level understanding of cellular metabolism and how it is rewired in response to genetic or environmental perturbations.

Anaplerotic and Cataplerotic Fluxes of Oxaloacetate

The citric acid (TCA) cycle is a central hub of cellular metabolism, and maintaining the concentration of its intermediates is crucial. Anaplerotic reactions replenish these intermediates, while cataplerotic reactions draw them away for biosynthesis. wikipedia.org Oxaloacetate is a key TCA cycle intermediate, and its levels are tightly regulated. L-Aspartic acid is directly linked to oxaloacetate through transamination, making this compound a valuable tracer for studying these fluxes. wikipedia.orgnih.gov

By monitoring the labeling patterns in oxaloacetate and related metabolites derived from this compound, researchers can quantify the rates of anaplerotic and cataplerotic reactions. For instance, the conversion of ¹³C-labeled aspartate to ¹³C-labeled oxaloacetate provides a direct measure of anaplerotic input. pnas.org Conversely, the withdrawal of labeled oxaloacetate for pathways like gluconeogenesis can be tracked to determine cataplerotic flux. nih.gov This analysis is critical in understanding metabolic adaptations in various conditions, such as in the liver during fasting or in cancer cells with altered metabolic demands. pnas.orgnih.gov

Table 1: Key Reactions in Anaplerosis and Cataplerosis of Oxaloacetate

| Reaction Type | Reaction | Enzyme | Metabolic Significance |

| Anaplerosis | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Pyruvate Carboxylase | Replenishes oxaloacetate, particularly in the liver and kidney. wikipedia.org |

| Anaplerosis | Aspartate + α-Ketoglutarate ↔ Oxaloacetate + Glutamate (B1630785) | Aspartate Transaminase | A reversible reaction that directly links amino acid metabolism with the TCA cycle. wikipedia.org |

| Cataplerosis | Oxaloacetate + GTP → Phosphoenolpyruvate (B93156) + GDP + CO₂ | Phosphoenolpyruvate Carboxykinase (PEPCK) | A key step in gluconeogenesis, drawing oxaloacetate from the TCA cycle. pnas.org |

Investigation of Specific Amino Acid Metabolism and Interconversions

This compound is instrumental in dissecting the metabolism of aspartate itself and its intricate connections with other amino acids.

Aspartate transaminase (AST) catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. wikipedia.org This reaction is a critical link between amino acid and carbohydrate metabolism. Using this compound, the flux through AST can be precisely quantified by measuring the transfer of the ¹³C label from aspartate to glutamate. This provides insights into the direction and rate of this key metabolic exchange. mdpi.com

The urea (B33335) cycle is the primary pathway for the disposal of excess nitrogen in mammals. wikipedia.org Aspartate plays a direct role in this cycle by donating a nitrogen atom for the formation of argininosuccinate. nih.gov By tracing the ¹³C-labeled carbon skeleton of aspartate, researchers can follow its entry into the urea cycle and its subsequent release as fumarate (B1241708). This allows for the quantification of urea cycle flux and its coordination with the TCA cycle, as the fumarate produced can be converted back to oxaloacetate. nih.govmdpi.com

In plants and microorganisms, aspartate is a precursor for the synthesis of several essential amino acids, including lysine, threonine, and methionine. agriculturejournals.cz In mammals, while aspartate is not a direct precursor for essential amino acids, its carbon skeleton can be utilized in the synthesis of other non-essential amino acids. For example, through its conversion to oxaloacetate, the carbons from aspartate can enter the TCA cycle and contribute to the carbon backbones of other amino acids derived from TCA cycle intermediates. oup.com this compound tracing can elucidate these biosynthetic pathways.

Analysis of Cellular Redox Homeostasis through Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial system for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria, which is essential for maintaining cellular redox balance and supporting aerobic respiration. researchgate.netuu.nl This shuttle involves the interconversion of malate, oxaloacetate, aspartate, and glutamate across the mitochondrial membrane. nih.govuu.nl

This compound is a key tool for studying the activity of this shuttle. By tracking the labeling of malate and other shuttle intermediates derived from ¹³C-labeled aspartate, the rate of NADH transport can be inferred. nih.gov This is particularly important in tissues with high energy demands, such as the brain and heart, where the malate-aspartate shuttle is highly active. researchgate.net

Table 2: Components of the Malate-Aspartate Shuttle

| Component | Location | Function |

| Malate Dehydrogenase 1 (MDH1) | Cytosol | Reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. uu.nl |

| Malate Dehydrogenase 2 (MDH2) | Mitochondria | Oxidizes malate to oxaloacetate, reducing NAD⁺ to NADH. uu.nl |

| Aspartate Transaminase 1 (GOT1) | Cytosol | Converts oxaloacetate and glutamate to aspartate and α-ketoglutarate. uu.nl |

| Aspartate Transaminase 2 (GOT2) | Mitochondria | Converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. uu.nl |

| Aspartate-Glutamate Carrier (AGC) | Inner Mitochondrial Membrane | Transports aspartate out of the mitochondria in exchange for glutamate. uu.nl |

| Malate-α-Ketoglutarate Carrier (OGC) | Inner Mitochondrial Membrane | Transports malate into the mitochondria in exchange for α-ketoglutarate. oup.com |

Assessment of Metabolic Bottlenecks and Pathway Engineering Strategies

In the field of metabolic engineering, ¹³C-MFA guided by tracers like this compound is used to identify rate-limiting steps, or bottlenecks, in biosynthetic pathways. nih.gov By quantifying the fluxes throughout a metabolic network, researchers can pinpoint enzymes or pathways that are hindering the production of a desired compound. nih.gov

For example, in the biotechnological production of chemicals derived from the aspartate family of amino acids, such as L-homoserine, ensuring a sufficient supply of the precursor oxaloacetate is often a major challenge. nih.gov ¹³C-MFA can reveal if the flux towards oxaloacetate is insufficient. Armed with this knowledge, metabolic engineers can devise strategies to overcome these bottlenecks, such as overexpressing key enzymes or rerouting metabolic pathways to enhance the flux towards the desired product. mdpi.comresearchgate.net This targeted approach, informed by quantitative flux data, accelerates the development of efficient microbial cell factories for the sustainable production of valuable chemicals. mdpi.com

Role of L Aspartic Acid C13 1 in Specialized Biochemical Pathways and Molecular Processes

Nucleotide and Nucleic Acid Biosynthesis

The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA, relies on precursor molecules, including L-aspartic acid. The use of L-Aspartic acid labeled with ¹³C allows for precise tracking of its contributions to the formation of these essential biomolecules.

The de novo synthesis of the purine ring is a complex process that assembles the nine-atom bicyclic structure from various small molecules. columbia.edu L-aspartic acid plays a critical role by donating a nitrogen atom to this structure. researchgate.net Specifically, the amino group of aspartate provides the nitrogen atom at position 1 (N1) of the purine ring. utah.edu

Isotope tracing studies using ¹³C-labeled aspartic acid can confirm this contribution. By introducing L-Aspartic acid-¹³C-1 into a biological system, researchers can track the incorporation of the labeled carbon and its associated nitrogen into the purine ring structure of newly synthesized nucleotides like inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Table 1: Atomic Contributions to the Purine Ring

| Atom(s) in Purine Ring | Source Molecule |

|---|---|

| N1 | Aspartic Acid |

| C2, C8 | Formate (via 10-formyl-tetrahydrofolate) |

| N3, N9 | Glutamine (amide nitrogen) |

| C4, C5, N7 | Glycine (B1666218) |

This table illustrates the diverse molecular origins of the atoms constituting the purine ring, highlighting the specific contribution of aspartic acid.

In contrast to purine synthesis, L-aspartic acid contributes a more substantial portion of the pyrimidine ring. columbia.edu The six-membered pyrimidine ring is synthesized from just two precursor molecules: carbamoyl (B1232498) phosphate (B84403) and aspartic acid. utah.edu Aspartic acid provides four of the six atoms of the pyrimidine ring: N1, C4, C5, and C6. nih.gov The remaining two atoms, C2 and N3, are derived from carbamoyl phosphate. youtube.com

The initial step of pyrimidine biosynthesis involves the enzyme aspartate transcarbamoylase, which catalyzes the condensation of aspartate and carbamoyl phosphate to form N-carbamoylaspartate. youtube.com Subsequent reactions lead to the closure of the pyrimidine ring. The use of L-Aspartic acid-¹³C-1 allows researchers to follow the incorporation of these four atoms into pyrimidine nucleotides such as uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP). nih.gov

Asparagine Synthesis and Amidation Mechanisms

L-asparagine is a non-essential amino acid that is synthesized directly from L-aspartic acid. This conversion is catalyzed by the enzyme asparagine synthetase. wikipedia.org The reaction involves the amidation of the β-carboxyl group of aspartate. This process requires a source of nitrogen, typically from the amide group of glutamine, and energy in the form of ATP. wikipedia.org

The reaction proceeds as follows: Aspartate + Glutamine + ATP → Asparagine + Glutamate (B1630785) + AMP + PPi

Utilizing L-Aspartic acid-¹³C-1 in studies of asparagine synthesis enables the direct tracking of the carbon skeleton from the precursor to the product. This isotopic labeling is crucial for investigating the kinetics and regulation of asparagine synthetase and its role in cellular metabolism, particularly in cancer cells which often have a high demand for asparagine. nih.govmedchemexpress.com

Enzyme Mechanism Elucidation Using Isotopic Labeling

Isotopically labeled substrates like L-Aspartic acid-¹³C-1 are invaluable for elucidating the detailed mechanisms of enzyme-catalyzed reactions. By measuring the kinetic isotope effects (KIEs), researchers can gain insights into transition state structures and rate-limiting steps of a reaction.

Aspartate aminotransferases (AATs), also known as transaminases, are enzymes that catalyze the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. uspto.gov This reaction is central to amino acid metabolism.

Table 2: Application of Isotopic Labeling in AAT Mechanistic Studies

| Isotopic Label | Information Gained | Key Findings |

|---|---|---|

| L-Aspartic acid-¹³C-1 | Probes changes at the carboxyl group | Helps define the binding and release of substrates and products. |

| L-Aspartic acid-¹³C-2 | Investigates Cα-H bond cleavage | Supports the role of Cα-H bond cleavage in the rate-limiting steps. |

This interactive table summarizes how different isotopically labeled forms of L-aspartic acid are used to probe specific steps in the catalytic mechanism of aspartate aminotransferases.

Aspartase is an enzyme that catalyzes the reversible deamination of L-aspartic acid to fumarate (B1241708) and ammonia (B1221849). This reaction is a key step in the catabolism of aspartate. Similar to studies on AATs, kinetic isotope effects are a powerful tool for investigating the mechanism of aspartase and other related lyases.

By using L-Aspartic acid labeled at specific carbon positions, researchers can determine the sequence of bond-breaking and bond-forming events. For example, a significant ¹³C KIE at C2 would suggest that the C-N bond cleavage is part of the rate-determining step. Computational studies on related enzymes like L-aspartate oxidase, which also acts on L-aspartate, have utilized such approaches to distinguish between stepwise and concerted mechanisms of hydride and proton transfer. nih.gov

Cellular Proliferation and Bioenergetic Requirements

The study of cellular proliferation and the associated bioenergetic demands frequently employs stable isotope tracers to map the metabolic pathways that support cell growth. L-Aspartic acid labeled with Carbon-13 (¹³C) serves as a critical tool in these investigations. By introducing ¹³C-labeled L-Aspartic acid, or a precursor like ¹³C-labeled glutamine which is converted to aspartate, researchers can trace the fate of the carbon atoms through various metabolic networks. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of reaction rates within central carbon metabolism, providing a detailed picture of how proliferating cells rewire their metabolism to meet the high demand for energy (ATP) and biosynthetic precursors. creative-proteomics.comethz.ch

L-Aspartic acid is a key node in cellular metabolism, linking several essential pathways. Its carbon skeleton is used for the synthesis of other amino acids, nucleotides (both purines and pyrimidines), and can be used to replenish the Tricarboxylic Acid (TCA) cycle, a central hub for energy production. nih.gov In rapidly proliferating cells, such as cancer cells or activated immune cells, the demand for these building blocks is significantly increased.

Research using ¹³C-labeled glutamine in activated CD8+ T effector (Teff) cells has demonstrated a significant increase in the de novo biosynthesis of aspartate upon cellular activation. nih.gov The labeled carbon atoms from glutamine are incorporated into α-ketoglutarate within the TCA cycle, which is then converted to other intermediates, including malate (B86768) and oxaloacetate, the direct precursor for aspartate. By measuring the abundance of different ¹³C-labeled isotopologues of aspartate (e.g., molecules containing two or four ¹³C atoms, denoted as M+2 and M+4 respectively), scientists can quantify the contribution of specific pathways to aspartate synthesis. This increased aspartate production is crucial for supporting pyrimidine synthesis, which is essential for DNA replication during cell division. nih.gov These tracing studies reveal that the metabolic requirements of proliferating cells for glutamine and subsequent aspartate synthesis extend beyond simple bioenergetics to include critical roles in nucleotide production. nih.gov

The following table illustrates findings from a stable isotope tracing study on CD8+ T cells, showing the fractional enrichment of aspartate derived from ¹³C-Glutamine, highlighting the increased de novo synthesis of aspartate required to support proliferation.

Table 1: Fractional Enrichment of Aspartate Isotopologues from ¹³C-Glutamine in T Cells nih.gov

This table shows the percentage of the aspartate pool that has incorporated either two (M+2) or four (M+4) carbon atoms from ¹³C-Glutamine in naive (Tn) and in vivo activated effector (Teff) CD8+ T cells.

| Cell Type | Aspartate Isotopologue | Fractional Enrichment (%) |

|---|---|---|

| Naive T cells (Tn) | M+2 | ~5% |

| Naive T cells (Tn) | M+4 | ~2% |

| Effector T cells (Teff) - In Vivo | M+2 | ~15% |

| Effector T cells (Teff) - In Vivo | M+4 | ~25% |

Protein Turnover and Synthesis Rate Determination (using isotope-labeled amino acids)

Isotope-labeled amino acids, including ¹³C-labeled L-Aspartic acid, are fundamental tools for the direct measurement of protein dynamics, encompassing both protein synthesis and degradation, collectively known as protein turnover. laulab.net These methods provide quantitative data on the rates at which new proteins are synthesized and old proteins are broken down, which is essential for understanding cellular responses to various physiological and pathological states. nih.govoup.com The use of stable, non-radioactive isotopes allows for safe application in a wide range of biological systems. cambridge.org

The general principle involves introducing a ¹³C-labeled amino acid into a cell culture or organism. researchgate.net This labeled amino acid enters the free intracellular amino acid pool, which acts as the precursor pool for the ribosome-mediated synthesis of new proteins. Over time, the ¹³C-labeled L-Aspartic acid is incorporated into the proteome. By measuring the rate of its incorporation into proteins, typically using mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of proteins. nih.gov

Dynamic ¹³C-labeling experiments are a powerful approach to determine specific turnover rates. nih.govoup.com In such studies, cells are cultured to a steady state and then the nutrient feed is switched to one containing a ¹³C-labeled substrate (e.g., ¹³C-glucose, which labels the intracellular amino acid pools through metabolic synthesis). Samples are taken over time to analyze the ¹³C enrichment in both the free intracellular amino acid pool and the protein-bound amino acids. The difference in the labeling rate between these two pools allows for the calculation of the specific turnover rate for individual amino acids like aspartic acid. nih.govoup.com

This methodology has been used to reveal significant differences in protein turnover rates between different cell types or strains. For instance, studies in Saccharomyces cerevisiae have used this technique to determine the specific turnover rates for several amino acids, including aspartic acid, demonstrating that different strains can have markedly different energy expenditures related to protein turnover. nih.govoup.com These measurements are crucial as the continuous synthesis and degradation of proteins represent a major energy cost for the cell. nih.gov

The data table below, derived from research on yeast strains, presents the specific turnover rates for L-Aspartic acid, illustrating how ¹³C-labeling can quantify differences in protein metabolism.

Table 2: Specific Turnover Rate of L-Aspartic Acid in Two Saccharomyces cerevisiae Strains nih.govoup.com

This table compares the rate at which L-Aspartic acid is turned over between the cellular protein pool and the free amino acid pool in two different yeast strains, as determined by dynamic ¹³C-labeling experiments.

| Yeast Strain | Specific Turnover Rate of Aspartic Acid (μmol gDW⁻¹ h⁻¹) |

|---|---|

| YSBN2 | 8.6 ± 1.1 |

| CEN.PK 113-7D | 14.0 ± 1.5 |

Advanced Research Methodologies and Integration with Multi Omics Data

Coupling ¹³C-MFA with Proteomics and Metabolomics for Systems-Level Understanding

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. benthamdirect.com When cells are cultured with a ¹³C-labeled substrate like L-Aspartic acid, the ¹³C atoms are incorporated into various downstream metabolites. benthamdirect.com By measuring the isotopic labeling patterns of these metabolites, typically protein-derived amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can computationally determine the fluxes through central carbon metabolism. biosynsis.comnih.gov This provides a detailed map of cellular metabolic activity under specific conditions. benthamdirect.comnih.gov

The power of ¹³C-MFA is greatly amplified when combined with other omics disciplines such as proteomics and metabolomics. sci-hub.se This integrated approach, often termed multi-omics, aims to bridge the gap between genotype and phenotype by connecting metabolic function with the underlying cellular machinery. biorxiv.org

Proteomics Integration: Proteomics provides a global profile of the proteins expressed by a cell at a given time. By correlating quantitative flux data from ¹³C-MFA with protein expression levels, researchers can investigate how changes in enzyme concentrations regulate metabolic pathway utilization. researchgate.net For instance, an observed increase in flux through a particular pathway might be explained by the upregulation of the enzymes involved. This integrated analysis helps to uncover regulatory mechanisms that control metabolic shifts in response to genetic or environmental changes. biorxiv.orgportlandpress.com A novel approach even proposes using peptide labeling patterns from proteomics data to directly infer metabolic fluxes, which is particularly useful in complex microbial communities where separating individual species' metabolites is challenging. osti.govnih.gov

Metabolomics Integration: Metabolomics offers a snapshot of the concentrations of numerous intracellular metabolites. sci-hub.se While ¹³C-MFA measures the rate of metabolic reactions, metabolomics measures the levels of the substrates and products of these reactions. researchgate.net Combining these two datasets can reveal important aspects of metabolic regulation, such as allosteric feedback inhibition or substrate-level control. For example, the accumulation of a specific metabolite, as detected by metabolomics, might correlate with a decrease in flux through a downstream pathway, suggesting a regulatory bottleneck. e-enm.org

This systems-level approach, which integrates flux distributions with proteomic and metabolomic data, provides a more comprehensive understanding of how metabolic networks are regulated and function as a whole. sci-hub.seportlandpress.com It is instrumental in identifying metabolic bottlenecks in biotechnological production strains and understanding the complex metabolic reprogramming that occurs in diseases like cancer. e-enm.orgd-nb.info

Time-Resolved ¹³C-Metabolic Flux Analysis in Dynamic Biological Systems

Traditional ¹³C-MFA assumes that the biological system is in a metabolic and isotopic steady state, meaning that fluxes and metabolite concentrations are constant over time. portlandpress.comrsc.org However, many important biological processes, such as industrial fed-batch fermentations or cellular responses to environmental stimuli, are inherently dynamic. biosynsis.comnih.gov To study these non-stationary systems, time-resolved ¹³C-MFA methodologies have been developed. nih.gov

These dynamic approaches, known as dynamic ¹³C-MFA (d¹³C-MFA) or isotopically non-stationary ¹³C-MFA (INST-MFA), involve monitoring the incorporation of the ¹³C label into intracellular metabolites over time, before the system reaches an isotopic steady state. rsc.org

Key features of time-resolved ¹³C-MFA include:

Capturing Transient States: It allows for the quantification of metabolic fluxes as they change over time, providing a "movie" of metabolic adaptation rather than a single snapshot. rsc.org

Faster Experiments: INST-MFA experiments are often shorter because it is not necessary to wait for the system to achieve full isotopic equilibrium, which can be slow in organisms with large metabolite pools or slow growth rates. biosynsis.comrsc.org

Increased Computational Complexity: The data analysis is more complex than for steady-state MFA, as it requires solving systems of differential equations that describe the dynamics of isotope labeling. rsc.org

By applying L-Aspartic acid-1-¹³C or other tracers in a dynamic experimental setup, researchers can investigate how metabolic pathways, such as the TCA cycle, respond to perturbations in real-time. creative-proteomics.com This is crucial for understanding the metabolic agility of cells and for optimizing dynamic bioprocesses where productivity might vary significantly throughout the cultivation period. nih.gov

Development and Application of Sensor Reactor Systems for Real-time Flux Monitoring

A significant advancement in monitoring metabolic fluxes, particularly in industrial settings, is the development of sensor reactor systems. These systems are designed to allow for near real-time analysis of metabolic activity during large-scale fermentation processes. nih.gov

A sensor reactor is typically a small-scale bioreactor that runs in parallel with a large-scale production reactor. nih.gov It operates in a master/slave mode, precisely mimicking the dynamic conditions (e.g., pH, temperature, dissolved oxygen) of the main production vessel. nih.gov This setup allows for the performance of ¹³C-labeling experiments within the sensor reactor at various points during the production process without disturbing the main batch. nih.gov

Workflow of a Sensor Reactor System:

A sample is rapidly transferred from the production reactor to the sensor reactor.

A ¹³C-labeled substrate, such as L-Aspartic acid-1-¹³C, is pulsed into the sensor reactor.

After a short incubation period to allow for label incorporation, samples are taken for analysis.

This process can be repeated at multiple time points, generating a series of flux maps that document the metabolic state of the culture throughout the entire fermentation process. nih.gov

The development of biosensors for key metabolites like amino acids further enhances the potential for real-time monitoring. elifesciences.orgnih.gov While still an area of active research, the goal is to create robust online sensors that can continuously measure substrate uptake and product secretion rates, feeding this data directly into metabolic models for instantaneous flux calculations. diva-portal.orgmdpi.com This technology holds immense promise for advanced process control and optimization in biotechnology.

Applications in Biomolecular NMR for Structure, Dynamics, and Binding Studies

Isotopically labeled L-Aspartic acid is an invaluable tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure, dynamics, and interactions of proteins and other macromolecules. isotope.comisotope.comceitec.cz The incorporation of ¹³C at specific atomic positions, such as the C1 carboxyl carbon, provides a sensitive probe for NMR analysis.

Structural Determination: While uniform ¹³C labeling is common for determining 3D structures, selective labeling of specific amino acids like aspartate can help resolve resonance overlap in crowded NMR spectra, which is particularly useful for larger proteins. ceitec.czsigmaaldrich.com The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, providing crucial information about the protein's secondary and tertiary structure. acs.org

Investigating Binding Interactions: When a protein binds to a ligand (e.g., a substrate, inhibitor, or another protein), the chemical environment of amino acid residues at the binding interface changes. This results in chemical shift perturbations (CSPs) in the NMR spectrum. By monitoring the ¹³C signals of labeled aspartate residues upon titration with a binding partner, researchers can map the binding site, determine binding affinities, and study the allosteric effects of ligand binding. nih.govpnas.org For example, studies on aspartate transcarbamoylase have used labeled substrates to quantitatively measure the equilibrium between its different conformational states. nih.gov

The use of specific labeling schemes, such as incorporating L-Aspartic acid-1-¹³C, in conjunction with advanced NMR techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy), enables the study of increasingly large and complex biological systems. nih.govnih.gov

Investigating Metal Ion Complexation and Coordination Chemistry with Lanthanides using ¹³C NMR

¹³C NMR spectroscopy, particularly with ¹³C-labeled L-Aspartic acid, is a powerful technique for studying the coordination chemistry between amino acids and metal ions, including the lanthanide series. researchgate.netresearchgate.net Lanthanides (Ln³⁺) are often used as NMR probes due to their unique magnetic and spectroscopic properties. rsc.orgpnrjournal.com

When a lanthanide ion complexes with L-Aspartic acid, it perturbs the electronic environment of the nearby carbon atoms. This perturbation is directly observable as a change in the chemical shift of the ¹³C signals in the NMR spectrum. researchgate.netresearchgate.netinfona.pl The carboxyl carbons (C1 and C4) of aspartic acid are primary sites for metal ion coordination.

Research has shown that the ¹³C signal of the C1 carboxyl carbon of L-Aspartic acid, which appears around 179.21 ppm in the free ligand, shifts upon complexation with various lanthanide ions like La³⁺, Eu³⁺, and Gd³⁺. researchgate.net This shift confirms that the carboxyl groups are directly involved in coordinating the metal ion. researchgate.netresearchgate.net The magnitude and direction (upfield or downfield) of the shift provide information about the nature of the interaction and the specific lanthanide ion involved. researchgate.netinfona.pl